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Compound of Interest

2,2,4-Trimethyl-1,3-pentanediol
Compound Name: B
diisobutyrate

Cat. No.: B032755

An In-depth Technical Guide to the Physicochemical Properties of 2,2,4-Trimethyl-1,3-
pentanediol diisobutyrate (CAS 6846-50-0)

Introduction

In the landscape of industrial and research chemicals, a thorough understanding of a
compound's physicochemical properties is the bedrock of innovation, safety, and regulatory
compliance. This guide provides a detailed examination of 2,2,4-Trimethyl-1,3-pentanediol
diisobutyrate, identified by its CAS (Chemical Abstracts Service) Registry Number 6846-50-0.
This compound, a high-molecular-weight ester, is widely recognized under trade names such
as Kodaflex® TXIB and Eastman TXIB™[1][2][3][4]. It serves primarily as a non-phthalate
plasticizer in a range of polymer systems, particularly polyvinyl chloride (PVC), and as a solvent
or coalescing agent in coatings, adhesives, and inks[5][6][7].

For researchers and drug development professionals, understanding the properties of such
excipients is paramount. Its low volatility, high stability, and specific solubility profile dictate its
behavior in formulations, its interaction with active pharmaceutical ingredients (APIs), and its
toxicological and environmental footprint. This document synthesizes empirical data with
practical insights, offering a comprehensive resource for informed application and
development.

Chemical Identity and Molecular Structure
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A compound's identity is its structural formula, which dictates all its chemical and physical
behaviors.

Molecular Formula: C1e6H3004[1][4][8]

Molecular Weight: 286.41 g/mol [3][8][9][10]

IUPAC Name: 2,2,4-Trimethyl-1,3-pentanediyl diisobutyrate[5]

Synonyms: 1-Isopropyl-2,2-dimethyltrimethylene diisobutyrate, TXIB[2][3][7]

The arrangement of its ester and alkyl groups results in a sterically hindered structure that
contributes to its high stability and unique performance characteristics.

Caption: 2D Chemical Structure of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate.

Core Physicochemical Properties

The utility and safety profile of a compound are defined by its physical and chemical properties.
The following table summarizes the key parameters for CAS 6846-50-0, sourced from various
safety data sheets and chemical databases.
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Property

Value

Significance in Research &
Development

Physical State

Clear, colorless liquid with a

mild or musty odor.[2][3]

The liquid state at room
temperature simplifies handling
and incorporation into
formulations. The low odor
profile is advantageous for
consumer and medical

products.

Melting Point

-70 °C (-94 °F)[1][3][10]

An extremely low melting point
ensures the compound
remains liquid and functional
across a very wide range of
storage and application
temperatures, preventing

solidification.

Boiling Point

280 °C (536 °F) at 760
mmHg[1][4][9][10]

A high boiling point
corresponds to very low
volatility. This is critical for its
role as a plasticizer, ensuring
permanence in the final
product and minimizing
evaporative loss or worker

exposure via inhalation.

Density

0.940 - 0.941 g/mL at 25 °C[1]
[91[10]

Essential for precise
formulation calculations,
converting mass to volume,
and for quality control

verification of raw materials.

Vapor Pressure

8.5 x 1073 mmHg at 25 °C[2][3]
[11]

This very low value confirms its
low volatility and classifies it as
a low Volatile Organic
Compound (LVP-VOC), which

is favorable from an
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environmental and safety

perspective.[12]

Water Solubility

Insoluble; 11.4 - 13 mg/L at 25
°C[1][9][13]

High hydrophobicity is
fundamental to its function. It
will not readily leach out of
polymer matrices when
exposed to aqueous
environments, ensuring

product durability.

Log P (o/w)

~4.91[6][13]

The high octanol-water
partition coefficient indicates
strong lipophilicity. This
predicts its preference for non-
polar environments (like
polymers) and suggests a
potential for bioaccumulation in

organisms.

Flash Point

121 - 128 °C (250 - 262.4 °F)
[L1[4][14]

A high flash point indicates it is
not easily ignitable,
contributing to a safer handling
and storage profile compared

to more volatile solvents.

Autoignition Temp.

423 - 424 °C (793.4 - 795 °F)
[L1[4][13]

The temperature at which it will
self-ignite is very high, further
underscoring its thermal
stability and low fire hazard
under normal processing

conditions.

Vapor Density

9.9 (Air = 1.0)[1][3]

The vapor is nearly ten times
denser than air. In the event of
aerosolization or vaporization
at high temperatures, vapors
will accumulate in low-lying
areas, a critical consideration

for ventilation design.

© 2025 BenchChem. All rights reserved. 4 /11

Tech Support


https://www.benchchem.com/product/b3416400
https://www.fishersci.com/store/msds?partNumber=AC422000050&countryCode=US&language=en
https://m.chemicalbook.com/CASEN_6846-50-0.htm
https://monumentchemical.com/uploads/files/SDS/HIB_-_SDS.pdf?v=1710108687266
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3125652.htm
https://monumentchemical.com/uploads/files/SDS/HIB_-_SDS.pdf?v=1710108687266
https://www.fishersci.com/store/msds?partNumber=AC422000050&countryCode=US&language=en
https://www.fishersci.nl/store/msds?partNumber=10160991&countryCode=NL&language=en
https://www.cpachem.com/msds?num=SB19941&dnl=sd_-_2%2C2%2C4-Trimethyl-1%2C3-pentanediol_Diisobutyrate_%5BCAS_6846-50-0%5D_%28SB19941%29_%28EU%29.pdf
https://www.fishersci.com/store/msds?partNumber=AC422000050&countryCode=US&language=en
https://www.fishersci.nl/store/msds?partNumber=10160991&countryCode=NL&language=en
https://monumentchemical.com/uploads/files/SDS/HIB_-_SDS.pdf?v=1710108687266
https://www.fishersci.com/store/msds?partNumber=AC422000050&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_4-Trimethyl-1_3-pentanediol-diisobutyrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A useful, non-destructive
) physical constant for rapid
Refractive Index n 20/D 1.434[6][9] ) ] ] ) )
identity confirmation and purity

assessment of the substance.

Stability, Reactivity, and Handling

From a practical standpoint, understanding a chemical's stability is crucial for ensuring its
integrity during storage and use, as well as for preventing hazardous situations.

e Chemical Stability: The compound is stable under normal ambient conditions of temperature
and pressure.[4] Its ester linkages are sterically hindered, granting it excellent hydrolytic
stability, even in contact with high pH emulsions.[15][16]

» Conditions to Avoid: Exposure to extremely high temperatures and incompatible materials
should be avoided.[13]

e Incompatible Materials: It can react with strong oxidizing agents.[1][4]

e Hazardous Decomposition: When subjected to thermal decomposition, it can release carbon
monoxide (CO) and carbon dioxide (COz2).[1][4]

» Hazardous Polymerization: Hazardous polymerization does not occur.[1][4]

For laboratory use, standard chemical hygiene practices are recommended. This includes
handling in a well-ventilated area, wearing appropriate personal protective equipment (PPE)
such as safety goggles and chemical-resistant gloves, and avoiding direct contact with skin and
eyes.[1]

Toxicological and Environmental Considerations

A comprehensive physicochemical profile must include data relevant to safety and
environmental impact, which are critical for risk assessment in any application, especially those
related to drug development.

Human Health
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Acute Toxicity: The compound exhibits low acute toxicity. The oral LD50 in rats is greater
than 3200 mg/kg, and based on available data, the classification criteria for acute oral,
dermal, or inhalation toxicity are generally not met.[1][13]

Irritation and Sensitization: It is generally not classified as a skin or eye irritant.[13][14]
However, as with any chemical, direct contact should be avoided.

Genotoxicity: Studies have shown no genotoxic effects in bacterial assays or in vitro
chromosomal aberration tests.[17]

Reproductive/Developmental Toxicity: In a combined screening test, no adverse effects on
mating, fertility, or developmental endpoints were observed up to the highest dose tested
(750 mg/kg/day).[17]

Environmental Profile

Biodegradability: The substance is considered "inherently biodegradable".[17] This means it
has the potential to be broken down by microorganisms in the environment, although this
may occur slowly.

Environmental Fate: Due to its low water solubility and high Log P, if released into the
environment, it is expected to partition strongly to soil and sediment. Its low vapor pressure
indicates that volatilization to the atmosphere is not a significant fate process.[3]

Ecotoxicity: The compound is considered slightly to moderately toxic to aquatic organisms.
[17] The Predicted No-Effect Concentration (PNEC) has been calculated at 0.032 mg/L, and
environmental risk is presumed to be low based on current use patterns.[17]

Experimental Methodologies: A Conceptual
Framework

The generation of reliable physicochemical data is contingent upon standardized, validated

experimental protocols. The workflow below illustrates a generalized process for characterizing

a chemical substance like CAS 6846-50-0, aligning with principles from organizations like the

OECD (Organisation for Economic Co-operation and Development).
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Caption: Conceptual workflow for the determination of key physicochemical properties.
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Protocol Example: Determination of Log P (o/w) via
HPLC Method (OECD 117)

This protocol is a condensed representation of the standard methodology, highlighting the
causality behind the procedural steps.

¢ Objective: To determine the octanol-water partition coefficient (Log P), a critical measure of
lipophilicity, which informs bioavailability, membrane permeability, and environmental
bioaccumulation potential. The HPLC method is chosen for its speed, accuracy, and
requirement for only small amounts of the test substance.

 Principle: The method is based on the correlation between a substance's retention time on a
non-polar stationary phase (like C18) and its known Log P value. By running a series of
calibration standards with known Log P values, a regression curve is generated. The Log P
of the test substance (CAS 6846-50-0) is then interpolated from its measured retention time.

e Methodology:

o Step 1: Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture
of methanol and water. The high methanol concentration is necessary to ensure that the
highly lipophilic test substance (Log P ~4.9) elutes in a reasonable time.

o Step 2: Calibration Standards: Select at least 6 reference compounds with well-
established Log P values that bracket the expected value for the test substance. Dissolve
them in the mobile phase.

o Step 3: Test Substance Preparation: Prepare a dilute solution of CAS 6846-50-0 in the
mobile phase. The concentration must be within the linear range of the detector (e.g., a
UV detector).

o Step 4: Chromatographic Run:
» Inject the calibration standards and record their retention times (t_R).

= Calculate the capacity factor (k) for each standard using the formula: k=(t R-t 0)/
t 0, wheret O is the dead-time (elution time of a non-retained substance).
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» Plot log k versus the known Log P for the standards. Perform a linear regression to
establish the calibration curve. The R2 value should be >0.95 for a valid correlation.

o Step 5: Sample Analysis: Inject the test substance solution and record its retention time.
Calculate its log k value.

o Step 6: Log P Determination: Using the regression equation from the calibration curve,
calculate the Log P of CAS 6846-50-0 from its measured log k value.

o Self-Validation: The system is validated by the linearity of the calibration curve, the inclusion
of bracketing standards, and consistent results across replicate injections. This ensures the
trustworthiness of the determined value.

Conclusion

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (CAS 6846-50-0) is a compound with a well-
defined and highly advantageous set of physicochemical properties for its intended
applications. Its profile is dominated by high thermal stability, extremely low volatility, and
pronounced hydrophobicity. These characteristics make it an effective and permanent
plasticizer and coalescent. For scientists in research and drug development, its low acute
toxicity and predictable chemical behavior offer a reliable basis for formulation, while its high
Log P and environmental persistence are critical parameters to consider in comprehensive
safety and lifecycle assessments. The data and frameworks presented in this guide provide the
necessary technical foundation for the expert application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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